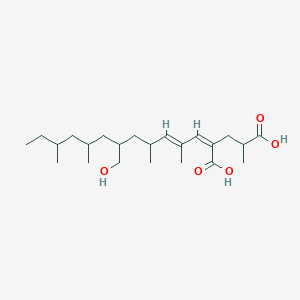
Radiclonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radiclonic acid is a diterpenoid compound with the chemical formula C23H40O5. It is characterized by its complex structure, which includes multiple hydroxyl groups, carboxylic acid groups, and double bonds. This compound is known for its significant biological activities and is a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Radiclonic acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of Nitriles: Carboxylic acids, including this compound, can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Radiclonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Radiclonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Industry: Utilized in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of radiclonic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Signal Transduction: Modulates signaling pathways related to cell growth and differentiation.
Gene Expression: Influences the expression of genes involved in stress responses and developmental processes.
Comparison with Similar Compounds
Radiclonic acid is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Gibberellic Acid: Another diterpenoid known for its role in plant growth regulation.
Abscisic Acid: A plant hormone involved in stress responses.
Jasmonic Acid: A signaling molecule in plant defense mechanisms.
This compound stands out due to its specific effects on root elongation and its potential therapeutic applications.
Properties
IUPAC Name |
(2Z)-2-[(E)-6-(hydroxymethyl)-2,4,8,10-tetramethyldodec-2-enylidene]-4-methylpentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-7-15(2)8-16(3)10-20(14-24)11-17(4)9-18(5)12-21(23(27)28)13-19(6)22(25)26/h9,12,15-17,19-20,24H,7-8,10-11,13-14H2,1-6H3,(H,25,26)(H,27,28)/b18-9+,21-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPLRJHBQPBAQ-UKRBZAIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(CC(C)C=C(C)C=C(CC(C)C(=O)O)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CC(CC(C)/C=C(\C)/C=C(/CC(C)C(=O)O)\C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
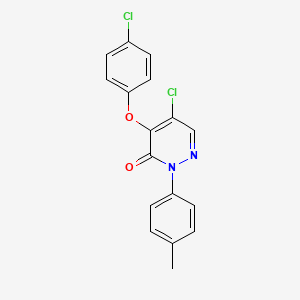
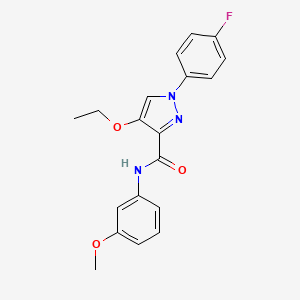

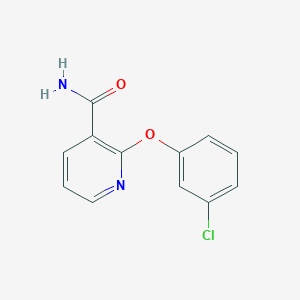
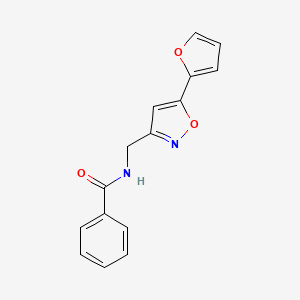

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)
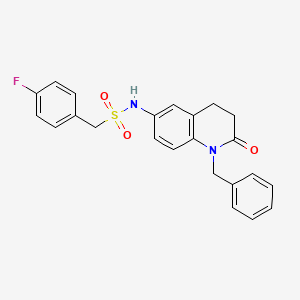
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)
![N-(4-{[4-(THIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2671672.png)
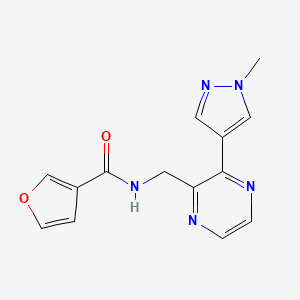
![7-Fluoro-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671676.png)
![4-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2671677.png)
